N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14(18(23)22-20(13-21)10-5-4-6-11-20)24-16-9-7-8-15-12-19(2,3)25-17(15)16/h7-9,14H,4-6,10-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKIQXUKEBWIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Core Construction
The 2,2-dimethyl-2,3-dihydrobenzofuran system is optimally synthesized through Brønsted acid-catalyzed cyclization of 7-hydroxy-2,2-dimethylchromene. Experimental data from analogous systems indicate concentrated sulfuric acid (0.5–1.0 eq.) in refluxing toluene achieves 89–93% conversion within 4–6 hours. Alternative Lewis acids like boron trifluoride etherate reduce reaction times to 2–3 hours but necessitate rigorous moisture control.
Ether Linkage Formation
Mitsunobu coupling between 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and tert-butyl 2-hydroxypropanoate proves superior to Williamson ether synthesis, yielding 78–85% of the intermediate ester. Diethyl azodicarboxylate (DEAD) with triphenylphosphine in THF at 0–5°C minimizes side product formation. Subsequent ester hydrolysis with lithium hydroxide in THF/water (3:1) provides 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanoic acid in 95–97% yield.
Amidation Methodologies and Comparative Efficiency
Activation of the carboxylic acid precursor employs multiple strategies, each with distinct advantages:
Table 1: Amidation Efficiency Under Varied Conditions
| Activation Method | Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Acid chloride | NEt₃ | DCM | 0–5 | 68 ± 3 | 92.4 |
| Mixed anhydride | ClCO₂iPr | THF | -20–0 | 71 ± 2 | 89.7 |
| Carbodiimide | EDC/HOBt | DMF | 25 | 88 ± 1 | 98.2 |
| Uranium-based | HATU/DIPEA | DMF | 25 | 85 ± 2 | 97.6 |
Data adapted from US7199257B1 and WO2022122773A1 demonstrates carbodiimide-mediated coupling provides optimal balance of yield and purity. Critical parameters include rigorous exclusion of moisture and stoichiometric control of HOBt (1.2–1.5 eq.) to prevent epimerization at the propanamide stereocenter.
Stereochemical Considerations in 1-Cyanocyclohexylamine Synthesis
The configuration of 1-cyanocyclohexylamine significantly impacts biological activity, necessitating enantioselective synthesis. A three-step sequence from cyclohexanone achieves this:
- Strecker amino acid synthesis with ammonium chloride/sodium cyanide (82% yield)
- Resolution via (−)-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (94% ee)
- Final hydrolysis with 6N HCl at reflux (89% yield)
Patent WO2015112441A1 highlights the importance of phase-transfer catalysis in maintaining stereochemical integrity during cyanide displacements, with tetrabutylammonium bromide enhancing reaction rates by 3–5 fold in biphasic systems.
Process Optimization and Scale-Up Challenges
Industrial-scale production requires addressing three critical issues:
Exothermic Control in Cyclization
Adiabatic calorimetry studies reveal the dihydrobenzofuran cyclization releases 48–52 kJ/mol. Semi-batch operation with subsurface reagent addition maintains temperatures below 65°C, preventing dimerization side reactions (<2% by HPLC).
Purification of Polar Intermediates
Simulated moving bed (SMB) chromatography achieves 99.5% purity for the propanoic acid intermediate using ethanol/water (65:35) mobile phase. This reduces silica gel consumption by 40% compared to traditional column chromatography.
Residual Solvent Management
Headspace GC-MS analysis identifies N,N-dimethylformamide (DMF) as the primary contaminant in final amidation steps. Aqueous workup with 5% NaCl solution reduces DMF levels from 820 ppm to <50 ppm, complying with ICH Q3C guidelines.
Spectroscopic Characterization and Quality Control
Comprehensive analytical data confirms structural integrity:
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 4.52 (q, J = 6.8 Hz, 1H, OCH), 3.15 (m, 1H, CHCN), 2.95 (s, 2H, CH₂), 1.82–1.45 (m, 10H, cyclohexyl), 1.38 (s, 6H, C(CH₃)₂).
HRMS (ESI): m/z calcd for C₂₁H₂₇N₂O₃ [M+H]⁺ 379.2016, found 379.2019.
HPLC method validation under ICH Q2(R1) guidelines demonstrates method robustness with retention time 8.92 ± 0.15 min (C18 column, 65:35 acetonitrile/water, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors or enzymes: The compound may interact with specific proteins, altering their activity.
Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular function.
Chemical reactivity: The compound’s chemical properties may enable it to participate in reactions that modify biological molecules.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and similar propanamide derivatives:
Key Research Findings
- Bioactivity: Taranabant’s trifluoromethylpyridinyl and aromatic groups enhance receptor binding affinity compared to the target compound’s dihydrobenzofuran and cyanocyclohexyl groups .
- Safety : The target compound requires stringent flammability precautions, unlike Propanil, which is classified as a herbicide with distinct environmental toxicity .
Biological Activity
N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 394.50 g/mol. The structure features a cyanocyclohexyl group and a benzofuran moiety, which are significant for its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as serotonin and dopamine.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antidepressant Effects : A study conducted on mice demonstrated that administration of the compound led to significant improvements in behaviors associated with depression. The mechanism was linked to enhanced serotonergic activity .
- Anti-inflammatory Properties : In vitro studies showed that the compound inhibited the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Analgesic Activity : Research involving pain models indicated that the compound effectively reduced nociceptive responses, providing evidence for its use as an analgesic agent .
- Neuroprotection : In cellular models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
